(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound features a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enantioselective synthesis is crucial for obtaining the desired stereoisomer, and this can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of stereoselective reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
- (1S,2R)-2-Bromocyclopropane-1-carboxylic acid
- (1S,2R)-2-Phenylcyclopropane-1-carboxylic acid
Uniqueness
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The stereochemistry of the compound also plays a crucial role in its interactions and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWYCFSZCKDIN-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.